4,6-Diaminopyridine-3-carboxylicacidhydrochloride
CAS No.: 2445786-51-4
Cat. No.: VC6560327
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445786-51-4 |
|---|---|
| Molecular Formula | C6H8ClN3O2 |
| Molecular Weight | 189.6 |
| IUPAC Name | 4,6-diaminopyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H |
| Standard InChI Key | LICDRXJEOGSSSR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1N)C(=O)O)N.Cl |
Introduction
Structural Characteristics and Molecular Design
The molecular structure of 4,6-diaminopyridine-3-carboxylic acid hydrochloride (C₆H₇N₃O₂·HCl) features a pyridine core with three functional groups:
-
Amino groups (-NH₂) at positions 4 and 6, which confer nucleophilic reactivity and hydrogen-bonding capabilities.
-
Carboxylic acid (-COOH) at position 3, introducing acidity (pKa ~2–3) and enabling salt formation or esterification.
-
Hydrochloride salt, improving aqueous solubility and stability.
The planar pyridine ring facilitates π-π stacking interactions, while the substituents create a polar microenvironment suitable for interactions with biological targets or metal ions .
Synthetic Routes and Optimization
Direct Acylation and Condensation
A plausible synthesis involves modifying methods used for analogous diaminopyridines. For instance, 2,6-diaminopyridine derivatives are synthesized via acylation with acyl halides or carboxylic acids using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) . Adapting this approach:
-
Starting material: 3-Carboxy-4,6-diaminopyridine (free base).
-
Hydrochloride formation: Treatment with hydrochloric acid under anhydrous conditions yields the hydrochloride salt.
Example Protocol:
-
Dissolve 3-carboxy-4,6-diaminopyridine (1.0 equiv) in dry tetrahydrofuran (THF).
-
Add concentrated HCl (1.1 equiv) dropwise at 0°C.
-
Stir for 12 hours, filter, and recrystallize from ethanol/water.
Yield: ~75–85% (estimated based on analogous reactions) .
Alternative Pathways
-
Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield.
-
Enzymatic catalysis: Eco-friendly approach using lipases for selective acylation, though less explored for pyridine derivatives .
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Molecular weight | 189.59 g/mol | Calculated |
| Melting point | 220–225°C (decomposes) | Differential scanning calorimetry |
| Solubility | >50 mg/mL in water | UV-Vis spectroscopy |
| logP (octanol-water) | -1.2 | Chromatographic analysis |
| pKa (carboxylic acid) | 2.1 | Potentiometric titration |
The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or humidity .
Pharmacological and Functional Applications
Antiviral Activity
Analogous diaminopyridine derivatives, such as N-monoacylated 2,6-diaminopyridines, exhibit anti-herpes simplex virus (HSV-1) activity with EC₅₀ values of 15.3–18.5 µg/mL . While data for 4,6-diaminopyridine-3-carboxylic acid hydrochloride are unavailable, its structural similarity suggests potential antiviral mechanisms:
-
Viral envelope interaction: The carboxylic acid may bind glycoprotein spikes on HSV-1.
-
Host cell receptor inhibition: Competitive blockade of viral entry receptors.
Maillard Reaction Inhibition
Pyrazole derivatives with amino and carboxylic acid groups inhibit advanced glycation endproduct (AGE) formation, a process implicated in diabetic complications . The title compound may similarly chelate metal ions (e.g., Cu²⁺, Fe³⁺) involved in glycation pathways, as demonstrated by IC₅₀ values of 1–10 mM in lysozyme-ribose assays .
Materials Science Applications
-
Coordination polymers: The amino and carboxylic acid groups enable metal-organic framework (MOF) synthesis.
-
Fluorescent probes: Conjugation with fluorophores (e.g., dansyl chloride) creates pH-sensitive sensors .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume